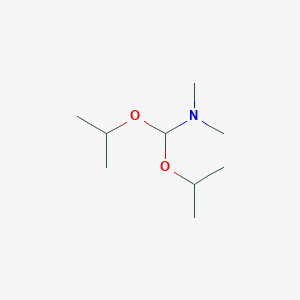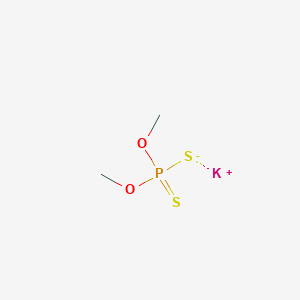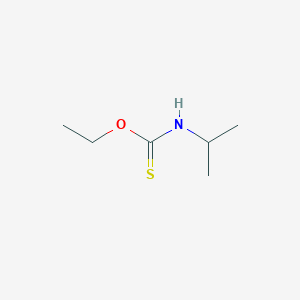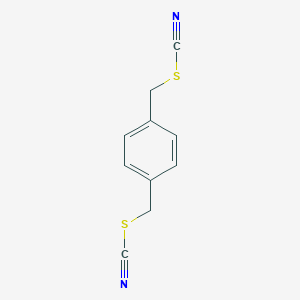
2,3,6-Trimethyl-4-nitrosophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Trimethyl-4-nitrosophenol (TNP) is a synthetic compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in water and organic solvents. TNP has been used as a probe for studying protein structure and function, as well as for investigating the mechanisms of enzyme-catalyzed reactions. In
Wirkmechanismus
2,3,6-Trimethyl-4-nitrosophenol is a nitroso compound that can undergo reduction to form a nitrosothiol. The nitrosothiol can react with thiol groups on proteins, forming a covalent bond. This reaction can be used to label proteins and monitor changes in protein structure and function.
Biochemische Und Physiologische Effekte
2,3,6-Trimethyl-4-nitrosophenol has been shown to have minimal toxicity in vitro and in vivo. It has been used in a variety of biological systems, including bacteria, yeast, and mammalian cells. 2,3,6-Trimethyl-4-nitrosophenol has been shown to be stable in biological systems, allowing for long-term monitoring of protein structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,3,6-Trimethyl-4-nitrosophenol in lab experiments is its stability in biological systems. 2,3,6-Trimethyl-4-nitrosophenol can be used to monitor changes in protein structure and function over long periods of time. Additionally, 2,3,6-Trimethyl-4-nitrosophenol is relatively easy to synthesize and purify, making it a cost-effective probe for scientific research.
One limitation of using 2,3,6-Trimethyl-4-nitrosophenol is its potential to react with other thiol-containing molecules in biological systems, leading to non-specific labeling. Additionally, 2,3,6-Trimethyl-4-nitrosophenol can be sensitive to changes in pH and temperature, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for the use of 2,3,6-Trimethyl-4-nitrosophenol in scientific research. One area of interest is the development of new 2,3,6-Trimethyl-4-nitrosophenol derivatives that can be used to label specific amino acid residues in proteins. Additionally, 2,3,6-Trimethyl-4-nitrosophenol could be used in combination with other probes to study complex biological systems, such as protein-protein interactions and signaling pathways. Finally, 2,3,6-Trimethyl-4-nitrosophenol could be used in drug discovery, as it can be used to monitor changes in protein structure and function upon drug binding.
Synthesemethoden
2,3,6-Trimethyl-4-nitrosophenol can be synthesized by the reaction of 2,3,6-trimethylphenol with nitric acid under acidic conditions. The reaction yields 2,3,6-Trimethyl-4-nitrosophenol as a yellow crystalline powder that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2,3,6-Trimethyl-4-nitrosophenol has been used as a probe for studying protein structure and function. It is often used to investigate the mechanisms of enzyme-catalyzed reactions, as it can be used to monitor changes in the active site of enzymes. 2,3,6-Trimethyl-4-nitrosophenol has also been used to study the binding of ligands to proteins, as it can be used to monitor conformational changes in proteins upon ligand binding.
Eigenschaften
CAS-Nummer |
17302-53-3 |
|---|---|
Produktname |
2,3,6-Trimethyl-4-nitrosophenol |
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
2,3,6-trimethyl-4-nitrosophenol |
InChI |
InChI=1S/C9H11NO2/c1-5-4-8(10-12)6(2)7(3)9(5)11/h4,11H,1-3H3 |
InChI-Schlüssel |
DZZNHBFBNYRQTM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1O)C)C)N=O |
Kanonische SMILES |
CC1=CC(=C(C(=C1O)C)C)N=O |
Synonyme |
4-Hydroxyimino-2,3,6-trimethyl-2,5-cyclohexadien-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B91534.png)
![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)








![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)


